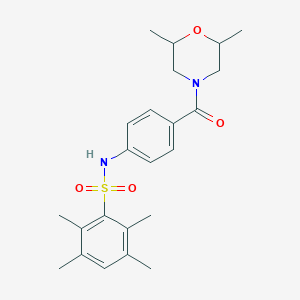

N-(4-(2,6-dimethylmorpholine-4-carbonyl)phenyl)-2,3,5,6-tetramethylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(4-(2,6-dimethylmorpholine-4-carbonyl)phenyl)-2,3,5,6-tetramethylbenzenesulfonamide" is a sulfonamide derivative, a class of compounds known for their diverse pharmacological activities. Sulfonamides are commonly used in medicinal chemistry due to their ability to inhibit various enzymes, which makes them potential therapeutic agents for diseases like Alzheimer's, cancer, and bacterial infections .

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines or their derivatives. For instance, the synthesis of N-substituted-4-methylbenzenesulfonamides was achieved by reacting 4-methylbenzenesulfonyl chloride with various alkyl/aralkyl halides in the presence of a solvent and an activator . Similarly, novel benzene- and tetrafluorobenzenesulfonamides were synthesized using a click chemistry approach, starting from azido-substituted sulfonamides and alkynes . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an amine. The structural characterization is often carried out using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, alongside elemental analysis . X-ray crystallography can also be used to determine the precise molecular geometry and confirm the identity of the synthesized compounds .

Chemical Reactions Analysis

Sulfonamides can undergo various chemical reactions, including ortho lithiation, which can be followed by condensation with electrophilic compounds to form different products such as carbinols, imines, amides, and acids . The reactivity of the sulfonamide group allows for the introduction of various functional groups, which can significantly alter the biological activity of the molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, can greatly influence their pharmacological profile. For example, poor water solubility can necessitate the delivery of the compound in a specific formulation . The presence of different substituents on the sulfonamide moiety can also affect the molecule's ability to interact with biological targets, as seen in the structure-activity relationship studies . Additionally, the ability of these compounds to cross the blood-brain barrier and their drug-likeness properties are often predicted at a theoretical level .

Relevant Case Studies

Several studies have evaluated the biological activities of sulfonamide derivatives. For instance, certain N-substituted-4-methylbenzenesulfonamides showed inhibitory activity against acetylcholinesterase, an enzyme target for Alzheimer's disease treatment . Other sulfonamides have been found to inhibit carbonic anhydrase, an enzyme associated with tumor growth, and have been evaluated as anti-cancer agents . Furthermore, some sulfonamide derivatives have been screened for antimycobacterial activity, with certain compounds showing high potency against Mycobacterium tuberculosis .

科学的研究の応用

Synthesis and Evaluation

- Synthesis and Biological Evaluation : This compound's derivatives have been synthesized and evaluated for their biological activity. For example, a related compound, N-(2, 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides, was synthesized and showed significant antimycobacterial activity (Ghorab et al., 2017).

Structural and Electronic Properties

- Characterization and Computational Study : The structural and electronic properties of similar sulfonamide compounds have been extensively studied. For instance, a compound like N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide was characterized using spectroscopic tools and computational methods (Murthy et al., 2018).

Enzyme Inhibition

- Enzyme Inhibitory Activity : Some derivatives have been explored for their potential as enzyme inhibitors. For example, a series of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides demonstrated significant inhibitory effects on acetylcholinesterase, which is relevant in Alzheimer’s disease research (Abbasi et al., 2018).

Catalytic Applications

- Catalysis in Chemical Reactions : These compounds can play a role in catalytic processes. For example, in a palladium-catalyzed aminocarbonylation of aryl bromides, a compound like dimethylformamide (DMF), which is structurally similar to the compound , acted as an efficient source of carbon monoxide and dimethylamine (Wan et al., 2002).

Photochemical and Electronic Studies

- Photochemical Properties and Bioimaging : Compounds with similar structural features have been synthesized and studied for their photochemical properties and potential applications in bioimaging. For instance, pH-responsive N^C-cyclometalated iridium(III) complexes containing similar moieties have been developed for bioimaging applications (Solomatina et al., 2021).

Drug Research

- Drug Research and Design : The compound's derivatives have been utilized in drug research, such as in the design and synthesis of new angiotensin II receptor antagonists (Zheng et al., 2014).

特性

IUPAC Name |

N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O4S/c1-14-11-15(2)19(6)22(18(14)5)30(27,28)24-21-9-7-20(8-10-21)23(26)25-12-16(3)29-17(4)13-25/h7-11,16-17,24H,12-13H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVZCBSSBRRDPJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C(=CC(=C3C)C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2,6-dimethylmorpholine-4-carbonyl)phenyl)-2,3,5,6-tetramethylbenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(2-chlorophenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B3012028.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B3012029.png)

![8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3012031.png)

![2-methoxyethyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B3012033.png)

![2,4-Dimethyl-5-[[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B3012034.png)

![N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B3012038.png)

![(E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(4-methylphenyl)ethene-1-sulfonamide](/img/structure/B3012039.png)

![4-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B3012042.png)

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(quinolin-6-yl)methanone](/img/structure/B3012043.png)

![Methyl 2-[4-(methylamino)butanoylamino]acetate;hydrochloride](/img/structure/B3012048.png)

![3-[2-[(4-methylphenyl)methoxy]phenyl]-N-[(Z)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B3012050.png)